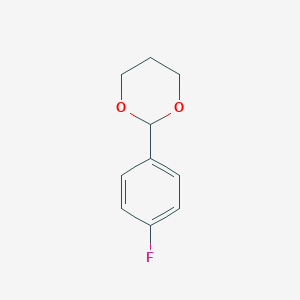
2-(4-Fluorophenyl)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-1,3-dioxane, also known as this compound, is a useful research compound. Its molecular formula is C10H11FO2 and its molecular weight is 182.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
2-(4-Fluorophenyl)-1,3-dioxane has been studied for its potential therapeutic applications. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.
- Antimicrobial Activity : Research indicates that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. For instance, studies have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL.
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 625-1250 |
| E. faecalis | 625 |
- Potential as Antidepressants : The compound may interact with neurotransmitter systems, particularly GABA receptors, suggesting its utility in developing anxiolytic or sedative medications.
Materials Science
Due to its unique chemical structure, this compound can be utilized in the synthesis of advanced materials. It serves as an intermediate in the production of polymers and specialty chemicals that require specific functional groups for enhanced performance.
- Polymerization Studies : The compound's ability to undergo various chemical reactions allows it to be incorporated into polymer matrices, potentially improving material properties such as thermal stability and mechanical strength.
Organic Synthesis
The compound acts as a versatile building block in organic synthesis. Its reactivity enables the formation of more complex organic molecules through various chemical transformations.
- Synthesis of Complex Molecules : It can be used as an intermediate in synthesizing pharmaceuticals and agrochemicals, facilitating the creation of compounds with desired biological activities .
Case Study 1: Antimicrobial Properties
A study conducted on the antibacterial activity of synthesized dioxolane derivatives demonstrated that this compound exhibited notable inhibition against several bacterial strains. The research highlighted the importance of substituent variations on the phenyl ring in enhancing biological activity.
Case Study 2: Drug Development
In a pharmacological study, researchers explored the tranquilizing effects of compounds related to this compound. The findings suggested potential applications in treating anxiety disorders by modulating GABAergic activity within the central nervous system.
Propiedades
Número CAS |
185246-53-1 |
|---|---|
Fórmula molecular |
C10H11FO2 |
Peso molecular |
182.19 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-1,3-dioxane |
InChI |
InChI=1S/C10H11FO2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7H2 |
Clave InChI |
WCVRMVICELFYCB-UHFFFAOYSA-N |
SMILES |
C1COC(OC1)C2=CC=C(C=C2)F |
SMILES canónico |
C1COC(OC1)C2=CC=C(C=C2)F |
Sinónimos |
1,3-Dioxane,2-(4-fluorophenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















